molecular formula C19H21FN2O2 B500753 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine CAS No. 349093-71-6

1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine

Cat. No. B500753
CAS RN: 349093-71-6
M. Wt: 328.4g/mol
InChI Key: UGWVZEVQSSOVSU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine, also known as 4-FA, is a synthetic designer drug that belongs to the class of phenethylamines. It was first synthesized in the 1990s and gained popularity in the early 2000s as a recreational drug due to its stimulant and entactogenic effects. However, its use as a recreational drug has been associated with adverse effects, including seizures, cardiovascular complications, and even death. Despite its recreational use, 4-FA has also been studied for its potential scientific research applications.

Mechanism of Action

The exact mechanism of action of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is not fully understood. However, it is known to act as a releasing agent for dopamine, norepinephrine, and serotonin. This means that it increases the release of these neurotransmitters from their respective neurons, leading to increased levels of these neurotransmitters in the brain. This is thought to be the basis for its stimulant and entactogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, which can lead to hyperglycemia. In addition, this compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to its stimulant and entactogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine in lab experiments is its ability to increase the release of dopamine, norepinephrine, and serotonin in the brain. This makes it a potential tool for studying the mechanisms of these neurotransmitters in the brain. However, its recreational use and associated adverse effects make it a potentially hazardous substance to work with in a laboratory setting.

Future Directions

There are several future directions for the study of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine. One potential direction is the development of more selective releasing agents for dopamine, norepinephrine, and serotonin. This could lead to the development of more targeted treatments for conditions such as depression, anxiety, and addiction. Another potential direction is the study of the long-term effects of this compound on the brain and body. This could provide valuable insights into the potential risks associated with its recreational use.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a dehydrating agent such as thionyl chloride to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Despite its recreational use, 1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been studied for its potential scientific research applications. One such application is its use as a tool in neuroscience research. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward. This makes this compound a potential tool for studying the mechanisms of these neurotransmitters in the brain.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-8-2-15(3-9-18)14-19(23)22-12-10-21(11-13-22)17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWVZEVQSSOVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328571
Record name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

349093-71-6
Record name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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